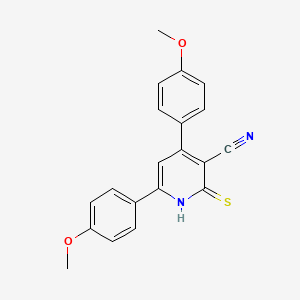
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C20H16N2O2S It is a derivative of nicotinonitrile, featuring two methoxyphenyl groups and a mercapto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile typically involves the reaction of 4,6-bis(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium hydroxide in ethanol at room temperature. The reaction proceeds in two stages:
- The initial reaction with potassium hydroxide in ethanol at 20°C for 10 minutes.
- The addition of 5-(chloromethyl)salicylaldehyde and continued stirring at 20°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of ethanol as a solvent and potassium hydroxide as a base are common in both laboratory and industrial settings.
化学反応の分析
Types of Reactions
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-Mercapto-4,6-diphenylnicotinonitrile: Lacks the methoxy groups, which may affect its solubility and reactivity.
2-Mercapto-4,6-bis(4-chlorophenyl)nicotinonitrile: Contains chlorine atoms instead of methoxy groups, potentially altering its electronic properties and reactivity.
Uniqueness
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and potential biological activities. The combination of the mercapto group and methoxyphenyl groups provides a versatile scaffold for further chemical modifications and applications.
生物活性
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O2S. The compound features a mercapto group (-SH) and two methoxyphenyl groups attached to a nicotinonitrile backbone. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. The thiol group may facilitate binding through disulfide bond formation with target proteins, modulating their activity.
- Anticancer Activity : Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer properties. The electronic environment created by the methoxy substituents may enhance the compound's efficacy against cancer cells by affecting cell signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.
Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study explored various polysubstituted nicotinonitriles for their anticancer potential. The results indicated that modifications to the nicotinonitrile scaffold could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development .
- Inflammation Modulation : Another investigation focused on the role of MK-2 inhibition in inflammatory diseases. It was found that compounds similar to this compound could reduce markers of inflammation in vitro, highlighting its potential therapeutic applications in conditions characterized by chronic inflammation.
特性
IUPAC Name |
4,6-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-19(22-20(25)18(17)12-21)14-5-9-16(24-2)10-6-14/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVSBSNNGSYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














